molecular formula C20H17F2N5O2 B2721094 N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359066-24-2

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2721094
CAS RN: 1359066-24-2
M. Wt: 397.386
InChI Key: WIRCSEXKOOVZTP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O2 and its molecular weight is 397.386. The purity is usually 95%.
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Scientific Research Applications

Diversified Synthesis of Triazoloquinoxalin Derivatives

An innovative synthesis method for various 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives was developed, utilizing a Ugi four-component reaction and copper-catalyzed tandem reactions. This approach enables rapid production of complex fused tricyclic scaffolds from readily available materials, demonstrating the chemical versatility of triazoloquinoxalin derivatives (An et al., 2017).

Synthesis and Inotropic Activity

A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for positive inotropic activity. The derivatives demonstrated significant inotropic effects compared to milrinone, a standard drug, indicating potential applications in cardiovascular therapeutics (Zhang et al., 2008).

Antiallergic Agents

New 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones were found to be potent antiallergic agents, inhibiting histamine release and passive cutaneous anaphylaxis in rats. These findings indicate the therapeutic potential of these compounds in treating allergic reactions (Loev et al., 1985).

Novel Rapid-Onset Antidepressants

A group of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines exhibited potential as rapid-acting antidepressant agents. These compounds bind selectively to adenosine receptors and could represent a new class of antidepressants, highlighting their neurological applications (Sarges et al., 1990).

Anticancer Activity of Urea Derivatives

1,2,4-Triazolo[4,3-a]-quinoline derivatives, specifically urea derivatives, demonstrated significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. These findings suggest the potential of these compounds in cancer treatment (Reddy et al., 2015).

Anticonvulsant Properties

Novel quinoxaline derivatives were synthesized and evaluated for anticonvulsant properties, with two compounds showing promising activity. This suggests the utility of these compounds in epilepsy treatment (Alswah et al., 2013).

Analgesic, Anti-Inflammatory, and Antimicrobial Applications

Acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines exhibited analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These compounds offer diverse therapeutic applications, including potential use in pain management and infection control (El-Gazzar et al., 2009).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCSEXKOOVZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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